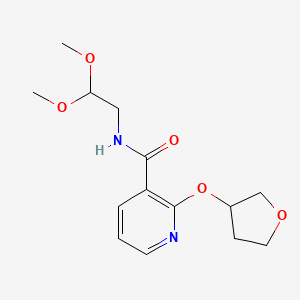

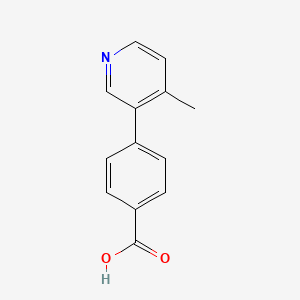

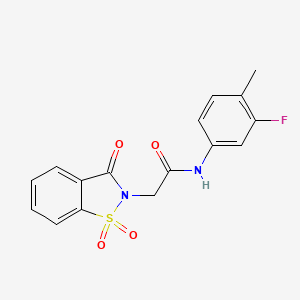

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide and has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Role in Adipose Tissue and Hepatic Detoxification

N-(2,2-dimethoxyethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is related to nicotinamide N-methyltransferase (NNMT), which is significant in adipose tissue and hepatic detoxification. NNMT is involved in the conversion of nicotinamide, playing a crucial role in liver detoxification. It's also expressed in adipocytes and adipose tissue, indicating its relevance in metabolism and possibly obesity-related conditions (Riederer et al., 2009).

DNA Damage Repair

Research has shown that nicotinamide, related to this compound, stimulates DNA repair in human lymphocytes. This finding is crucial for understanding its potential in treating DNA damage due to various agents, including UV radiation (Berger & Sikorski, 1980).

Antioxidant Properties

Nicotinamide, closely related to the chemical , demonstrates potent antioxidant properties. It's effective against oxidative damage in brain mitochondria, suggesting its potential therapeutic applications in neurodegenerative diseases or conditions involving oxidative stress (Kamat & Devasagayam, 1999).

Cancer Research and Treatment

NNMT, related to this compound, is overexpressed in various cancers. It plays a role in tumorigenesis by affecting the methylation potential of cancer cells and altering their epigenetic state, thus influencing the expression of cancer-related genes (Ulanovskaya, Zuhl, & Cravatt, 2013).

Role in Skin Health

Nicotinamide is used in the treatment of several skin diseases, including pellagra and acne. It acts as an antioxidant, influencing skin health through various cellular mechanisms (Otte, Borelli, & Korting, 2005).

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-18-12(19-2)8-16-13(17)11-4-3-6-15-14(11)21-10-5-7-20-9-10/h3-4,6,10,12H,5,7-9H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGITSPUMFFHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=C(N=CC=C1)OC2CCOC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,5-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845530.png)

![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)